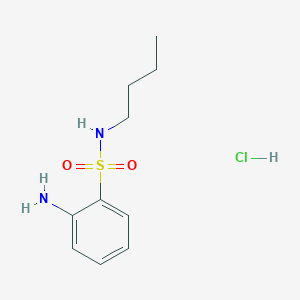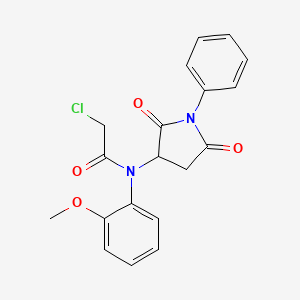
2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide, commonly referred to as Compound X, is a novel synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of fields such as biochemistry, pharmacology, and toxicology. This compound has the potential to be a powerful tool for scientists to study biological processes and to develop new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Herbicide Metabolism
One key area of application is in understanding the metabolism of chloroacetamide herbicides. Research has shown that compounds like acetochlor, alachlor, butachlor, and metolachlor undergo complex metabolic processes in liver microsomes of both humans and rats. These processes lead to the production of compounds like CDEPA and CMEPA, which are further metabolized to dialkylbenzoquinone imine, a proposed carcinogenic product (Coleman et al., 2000).
Antioxidant and Anti-inflammatory Properties
Another significant application is in the development of novel compounds with antioxidant and anti-inflammatory properties. For instance, a study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives has shown promising results in this area. These compounds exhibited good antioxidant activity and anti-inflammatory properties (Koppireddi et al., 2013).
Antimicrobial Activity
Research on the synthesis and evaluation of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives has shown that some of these compounds possess potent antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Debnath & Ganguly, 2015).
Synthesis of Novel Compounds
The chemical synthesis of novel compounds, such as 2-(2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, for potential use as antimicrobial agents is another significant application. This involves characterizing the compounds by physical and spectral data and evaluating their antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Pharmacological Applications
Finally, the pharmacological evaluation of new series of pyrazolines based thiazolidin-4-one derivatives has been conducted, aiming to discover compounds with properties such as anticancer and HIV inhibition. This involves synthesizing, characterizing, and testing these compounds for their antimicrobial activity (Patel et al., 2013).
Eigenschaften
IUPAC Name |
2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-26-16-10-6-5-9-14(16)22(18(24)12-20)15-11-17(23)21(19(15)25)13-7-3-2-4-8-13/h2-10,15H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFYZBMSHHBHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)



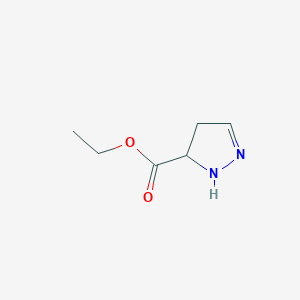
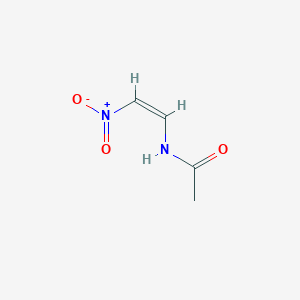
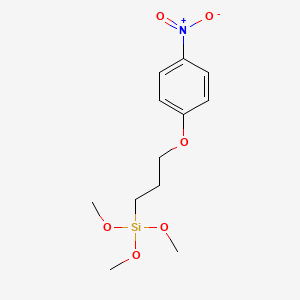

![3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B1404350.png)

![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)

